N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide
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Overview
Description
N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Substitution Reaction: The benzoxazole derivative is then subjected to a substitution reaction with 4-bromo-1-butene to introduce the butan-2-yl group.
Coupling Reaction: The substituted benzoxazole is coupled with 4-aminophenyl acetic acid under basic conditions to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[5-(butan-2-yl)-1,3-benzothiazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide
- N-{4-[5-(butan-2-yl)-1,3-benzimidazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide
Uniqueness
N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H26N2O3 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C26H26N2O3/c1-4-18(3)20-9-14-24-23(15-20)28-26(31-24)19-7-10-21(11-8-19)27-25(29)16-30-22-12-5-17(2)6-13-22/h5-15,18H,4,16H2,1-3H3,(H,27,29) |
InChI Key |
ONYCELCNDRYNGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)C |
Origin of Product |
United States |
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